Stereochemical Identity: (R,S)-Ivosidenib is the Less Active Enantiomer
The primary differentiator for (R,S)-Ivosidenib is its stereochemistry. It is the less active enantiomer of the drug Ivosidenib (AG-120), which is a chiral molecule with two chiral centers . The clinically active enantiomer is (S)-Ivosidenib. This designation of 'less active' is based on the foundational discovery paper for AG-120, which established the stereospecific nature of its interaction with the mutant IDH1 enzyme [1]. The specific stereoisomer (R,S)-Ivosidenib is identified by its IUPAC name and defined stereocenters [2].
| Evidence Dimension | Stereochemical Activity |
|---|---|
| Target Compound Data | (R,S)-Ivosidenib: Less active enantiomer |
| Comparator Or Baseline | (S)-Ivosidenib (AG-120): Clinically active enantiomer [1] |
| Quantified Difference | Qualitative difference: (R,S) enantiomer is 'less active' |
| Conditions | Based on the discovery and characterization of the active pharmaceutical ingredient AG-120 [1]. |
Why This Matters
This stereochemical difference is fundamental for procurement: selecting the correct reference standard (R,S-form) is required for impurity profiling and chiral method development to ensure the API (S-form) is correctly identified and quantified.
- [1] Popovici-Muller J, et al. Discovery of AG-120 (Ivosidenib): A First-in-Class Mutant IDH1 Inhibitor for the Treatment of IDH1 Mutant Cancers. ACS Med Chem Lett. 2018;9(4):300-305. doi:10.1021/acsmedchemlett.7b00421 View Source
- [2] National Center for Biotechnology Information. PubChem Compound Summary for CID 121230976, (R,S)-Ivosidenib. Accessed April 19, 2026. View Source
